Methothrin
Overview
Description
Methothrin, also known as [4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate, is a synthetic pyrethroid insecticide. It is widely used for its potent insecticidal properties, targeting a broad spectrum of insect pests. This compound is known for its high efficacy and relatively low toxicity to mammals, making it a popular choice in agricultural and household pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methothrin is synthesized through a multi-step process involving the esterification of cyclopropanecarboxylic acid derivatives. The key steps include:
Preparation of Cyclopropanecarboxylic Acid Derivative: The starting material, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid, is synthesized through a series of reactions involving the cyclopropanation of suitable alkenes.
Esterification: The cyclopropanecarboxylic acid derivative is then esterified with [4-(methoxymethyl)phenyl]methanol under acidic conditions to form this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Reactors: Utilization of batch or continuous reactors for the esterification process.
Purification: Purification steps such as distillation and crystallization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: Methothrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclopropanecarboxylic acid derivatives and [4-(methoxymethyl)phenyl]methanol
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Hydrolysis Products: Cyclopropanecarboxylic acid derivatives and [4-(methoxymethyl)phenyl]methanol
Scientific Research Applications
Methothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrethroid insecticides.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for its potential use in developing new insecticidal formulations with improved efficacy and safety.
Industry: Utilized in the formulation of various insecticidal products for agricultural and household use
Mechanism of Action
Methothrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The molecular targets include specific binding sites on the sodium channels, disrupting normal nerve impulse transmission .
Comparison with Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Fenvalerate
- Resmethrin
Methothrin’s unique structural attributes and its effectiveness in pest control make it a valuable compound in the field of insecticides.
Properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912012 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34388-29-9, 11114-02-6 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methothrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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